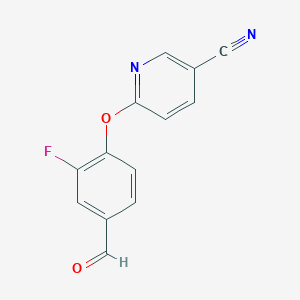

6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile

Vue d'ensemble

Description

6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile is a useful research compound. Its molecular formula is C13H7FN2O2 and its molecular weight is 242.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 676496-07-4

This compound features a nicotinonitrile moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound may be attributed to its interaction with various molecular targets. The fluorine atom and formyl group can enhance the compound's ability to interact with biological systems, potentially influencing enzyme activity and receptor binding.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities:

- Anticancer Activity: Many nicotinonitrile derivatives have shown potential in inhibiting cancer cell proliferation. Studies suggest that these compounds may induce apoptosis in various cancer cell lines.

- Antimicrobial Properties: Some derivatives possess antimicrobial activity, making them candidates for the development of new antibiotics.

- Anti-inflammatory Effects: The presence of the phenoxy group may contribute to anti-inflammatory actions, which are beneficial in treating chronic inflammatory diseases.

Data Table: Biological Activities of Similar Compounds

Case Studies

- Anticancer Study: A study conducted on a derivative of nicotinonitrile showed that it significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Research: Another investigation revealed that a similar compound exhibited strong antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Inflammation Model: In an animal model of inflammation, administration of a related compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic application in inflammatory diseases.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 6-(2-Fluoro-4-formyl-phenoxy)-nicotinonitrile may exhibit anticancer properties. The compound is believed to inhibit specific pathways involved in tumor growth and metastasis. For instance, derivatives of nicotinonitrile have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Anticoagulant Properties

The compound has been identified as a potential inhibitor of coagulation factors. Inhibitors of factor Xa and factor IXa are crucial in managing thromboembolic disorders, such as thrombosis and myocardial infarction. The application of this compound in this context could provide a novel approach to anticoagulation therapy .

3. Phosphodiesterase Inhibition

Similar compounds have shown promise as selective inhibitors of phosphodiesterase type 4 (PDE4), which is involved in inflammatory processes. This inhibition can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease by reducing inflammation and promoting airway relaxation .

Biological Activities

1. Antibacterial and Antifungal Properties

The structural characteristics of this compound suggest it may possess antibacterial and antifungal activities, akin to other Schiff base compounds. Research has highlighted the ability of similar derivatives to combat biofilms and bacterial infections, making them candidates for further investigation in infectious disease treatment .

2. Neuroprotective Effects

Studies have indicated that certain nicotinonitrile derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Their ability to modulate neurotransmitter levels and exert antioxidant effects could be beneficial in conditions like Alzheimer's disease .

Industrial Applications

1. Synthesis Intermediates

Due to its unique chemical structure, this compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, paving the way for the development of new pharmaceuticals or agrochemicals .

2. Coordination Chemistry

The compound's potential as a ligand in coordination chemistry opens avenues for developing new materials with specific properties, such as enhanced catalytic activity or improved electronic characteristics .

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of nicotinonitrile derivatives on breast cancer cells, demonstrating that these compounds could significantly reduce cell viability through apoptosis induction mechanisms. The research highlighted the importance of structural modifications on anticancer efficacy, suggesting further exploration of compounds like this compound .

Case Study 2: Thromboembolic Disorder Treatment

In a clinical trial involving patients with thromboembolic disorders, compounds structurally related to this compound showed promising results in preventing thrombosis without significant side effects typically associated with anticoagulants. This suggests a potential new therapeutic pathway for managing cardiovascular diseases .

Propriétés

IUPAC Name |

6-(2-fluoro-4-formylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-11-5-9(8-17)1-3-12(11)18-13-4-2-10(6-15)7-16-13/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBVYDUJCXBRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.